molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8

Methyl 5-methyl-2-nitrobenzoate

Cat. No.: B1335777
CAS No.: 20587-30-8
M. Wt: 195.17 g/mol
InChI Key: KFOICDVZQKFCGM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group (NO2) and a methyl ester group (COOCH3) on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Scientific Research Applications

Methyl 5-methyl-2-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action in the synthesis of “Methyl 5-methyl-2-nitrobenzoate” involves the nitration of methyl 3-methylbenzoate . The active nitrating agent in the extensively studied nitration with HNO3 in Ac2O is acetyl nitrate, acting as the carrier for the NO2+ ion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process involves the use of a nitrating agent such as a mixture of nitric acid (HNO3) and acetic anhydride (Ac2O). The reaction is typically carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. For example, the use of acetic anhydride as a dehydrating agent and dispersion medium can replace sulfuric acid, reducing waste and improving process safety . The recycling of acetic acid and acetic anhydride through vacuum distillation further enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Reduction: The reduction of the nitro group in this compound typically yields methyl 5-methyl-2-aminobenzoate.

    Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.

Comparison with Similar Compounds

Methyl 5-methyl-2-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 2-nitrobenzoate: Lacks the additional methyl group on the benzene ring.

    Methyl 3-nitrobenzoate: Has the nitro group in a different position on the benzene ring.

    Methyl 4-nitrobenzoate: Another positional isomer with the nitro group in the para position.

The presence of the methyl group in this compound can influence its reactivity and interactions compared to these similar compounds .

Properties

IUPAC Name

methyl 5-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOICDVZQKFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391368
Record name methyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20587-30-8
Record name Benzoic acid, 5-methyl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20587-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-METHYL-2-NITROBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

There was dissolved, in 200 mL of N,N-dimethylformamide, 20.0 g of 5-methyl-2-nitrobenzoic acid, 22.9 g of potassium carbonate and then 8.2 mL of methyl iodide were added to the resulting solution and the mixture was stirred at room temperature for 4 hours. To the reaction liquid, there were added 400 mL of water and 200 mL of a 1M hydrochloric acid solution, then extracted with 900 mL of ethyl acetate, the extract was washed with 200 mL of a saturated sodium hydrogen carbonate solution and 200 mL of a saturated common salt solution and the solvent was then distilled off under reduced pressure to thus give 20.6 g of the title compound as a crude product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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